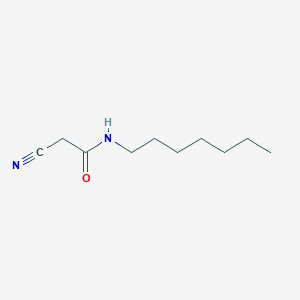
1-氨基-3-(4-甲基哌嗪-1-基)丙烷
描述
N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine: is a chemical compound with the molecular formula C8H19N3 and a molecular weight of 157.26 g/mol . This compound is known for its applications in organic synthesis and has shown potential in various scientific research fields, including medicine and industry .
科学研究应用
Chemistry:
Biology:
- Investigated for its potential in biological studies, particularly in cell uptake and inhibition of cellular pluripotency markers .
Medicine:
Industry:
作用机制
Target of Action
It is known that this compound is a heterocyclic organic compound and can be used as a pharmaceutical intermediate .
Mode of Action
It has been suggested that this compound has therapeutic potential for the treatment of glioma, neurodegenerative diseases, and cancer
Biochemical Pathways
It is known that this compound can be used as a precursor in organic synthesis for the preparation of other compounds
Pharmacokinetics
It is known that this compound has a boiling point of 113-114°c at 13mm, a density of 0924 g/cm3, and a refractive index of 14810 . These properties may impact the compound’s bioavailability.
生化分析
Biochemical Properties
N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a precursor in organic synthesis for the preparation of furan-2-carboxylic acid [3-(4-methyl-piperazin-1-yl)-propyl]-amide by reacting with furan-2-carbonyl chloride . The compound’s interactions with these biomolecules are essential for its function and potential therapeutic effects.
Cellular Effects
N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can be taken up by cells via endocytosis, leading to its accumulation within the cells . This uptake mechanism allows the compound to exert its effects on cellular processes, potentially leading to therapeutic outcomes.
Molecular Mechanism
The molecular mechanism of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the compound has been shown to interact with enzymes involved in the synthesis of furan-2-carboxylic acid derivatives . These interactions are critical for the compound’s biochemical activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have indicated that the compound is sensitive to air and should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability . Long-term exposure to the compound in in vitro or in vivo studies may lead to changes in cellular function, which are essential for understanding its therapeutic potential.
Dosage Effects in Animal Models
The effects of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine vary with different dosages in animal models. Studies have shown that the compound can have therapeutic potential at specific dosages, but high doses may lead to toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, the compound is used as a precursor in the synthesis of furan-2-carboxylic acid derivatives . These metabolic pathways are important for understanding the compound’s biochemical activity and potential therapeutic effects.
Transport and Distribution
The transport and distribution of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine within cells and tissues are critical for its function. The compound is taken up by cells via endocytosis, leading to its accumulation within the cells . This uptake mechanism is essential for the compound’s therapeutic potential, as it allows the compound to reach its target sites within the cells.
Subcellular Localization
The subcellular localization of N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine is important for its activity and function. The compound’s localization within specific compartments or organelles can influence its biochemical activity and therapeutic potential. Studies have shown that the compound can be directed to specific subcellular compartments through targeting signals or post-translational modifications . Understanding the subcellular localization is crucial for determining the compound’s mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions:
Synthesis from 1-methylpiperazine: One common method involves the reaction of 1-methylpiperazine with 3-chloropropylamine under controlled conditions.
Reaction with furan-2-carbonyl chloride: Another method involves using 1-(3-aminopropyl)-4-methylpiperazine as a precursor, which reacts with furan-2-carbonyl chloride to form the desired compound.
Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps like purification and crystallization to obtain the final product .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under controlled conditions.
Major Products Formed:
Oxidation: Formation of corresponding amides or alcohols.
Reduction: Formation of simpler amines.
Substitution: Formation of substituted amines or other derivatives.
相似化合物的比较
- 1-(3-Aminopropyl)-4-methylpiperazine
- 3-(4-Methylpiperazin-1-yl)propan-1-amine
- N-methyl-N’-(3-aminopropyl)piperazine
Uniqueness:
- N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine stands out due to its specific molecular structure, which allows it to be used in a variety of synthetic and therapeutic applications. Its ability to inhibit cellular pluripotency markers makes it particularly valuable in medical research .
属性
IUPAC Name |
N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-10-4-3-5-12-8-6-11(2)7-9-12/h10H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGARFACUNSTSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1CCN(CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428455 | |
| Record name | N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864244-66-6 | |
| Record name | N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl[3-(4-methylpiperazin-1-yl)propyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(2-Hydroxyethyl)thio]acetamide](/img/structure/B1352301.png)








![1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B1352319.png)


